

1-Benzhydrylazetidine-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Benzhydrylazetidine-3-carboxylic acid

Cat. No.: B015527

[Get Quote](#)

An In-depth Technical Guide to **1-Benzhydrylazetidine-3-carboxylic Acid** Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

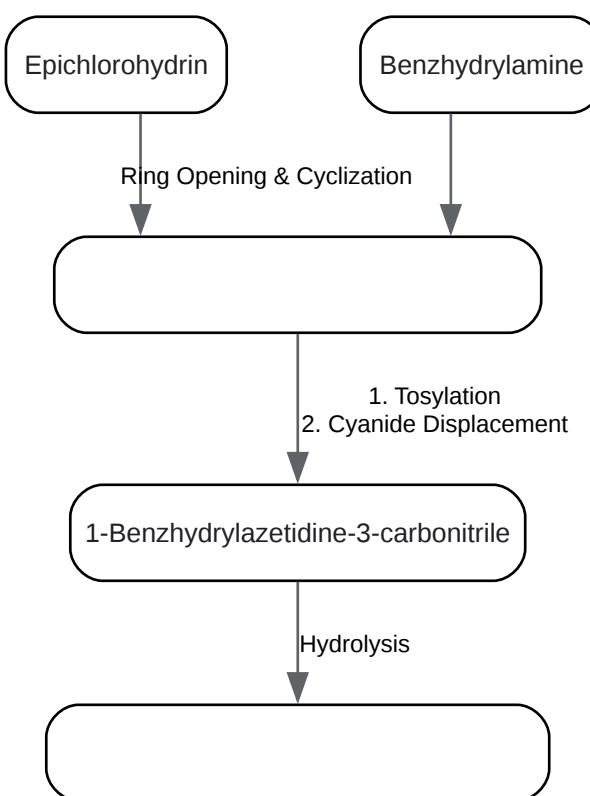
The **1-benzhydrylazetidine-3-carboxylic acid** scaffold represents a versatile and privileged structure in modern medicinal chemistry. Characterized by a strained four-membered azetidine ring, a crucial carboxylic acid moiety, and a lipophilic benzhydryl group, this core provides a unique three-dimensional framework for interacting with diverse biological targets.^[1] Its utility as a synthetic intermediate has led to the development of potent modulators of key physiological pathways, including neurotransmitter transport and oncogenic signaling. This guide offers a comprehensive exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of its derivatives, providing field-proven insights and detailed experimental protocols for researchers in drug discovery.

The Core Scaffold: Physicochemical Properties and Strategic Importance

1-Benzhydrylazetidine-3-carboxylic acid (CAS: 36476-87-6) is a non-proteinogenic amino acid derivative whose structure is foundational to its function.^{[2][3]}

- The Azetidine Ring: This four-membered heterocycle imparts significant conformational rigidity. Unlike more flexible ring systems, the azetidine core restricts the spatial orientation of its substituents, which can lead to higher binding affinity and selectivity for a specific biological target. Azetidine carboxylic acids are recognized as important building blocks for biologically active compounds and peptides.[4]
- The Carboxylic Acid Group: This functional group is a critical hydrogen bond donor and acceptor, often serving as the primary anchor for binding within a target's active site.[5] However, its ionizable nature at physiological pH can limit cell permeability, a key challenge that has driven the development of various prodrug and bioisostere strategies.[5][6]
- The N-Benzhydryl Group: Comprising two phenyl rings attached to a single carbon, this large, non-polar moiety dramatically increases the molecule's lipophilicity.[1] This feature is instrumental in facilitating passage across the blood-brain barrier and enhancing interactions with hydrophobic pockets in target proteins, a critical factor for its activity as a modulator of central nervous system (CNS) targets.[1]

Table 1: Physicochemical Properties of the Core Scaffold


Property	Value	Reference
CAS Number	36476-87-6	[2][7][8]
Molecular Formula	C ₁₇ H ₁₇ NO ₂	[2][7][9]
Molecular Weight	267.32 g/mol	[2][7][9]
Appearance	Brown Crystalline Solid	[2][3]
Melting Point	~178-198 °C	[2][8]
Primary Synonyms	1-(Diphenylmethyl)azetidine-3-carboxylic acid	[2][7][8]

Synthesis and Derivatization Strategies

The strategic value of **1-benzhydrylazetidine-3-carboxylic acid** lies in its role as a versatile synthetic intermediate.[1][9][10] Control over its synthesis and subsequent derivatization is paramount for exploring its therapeutic potential.

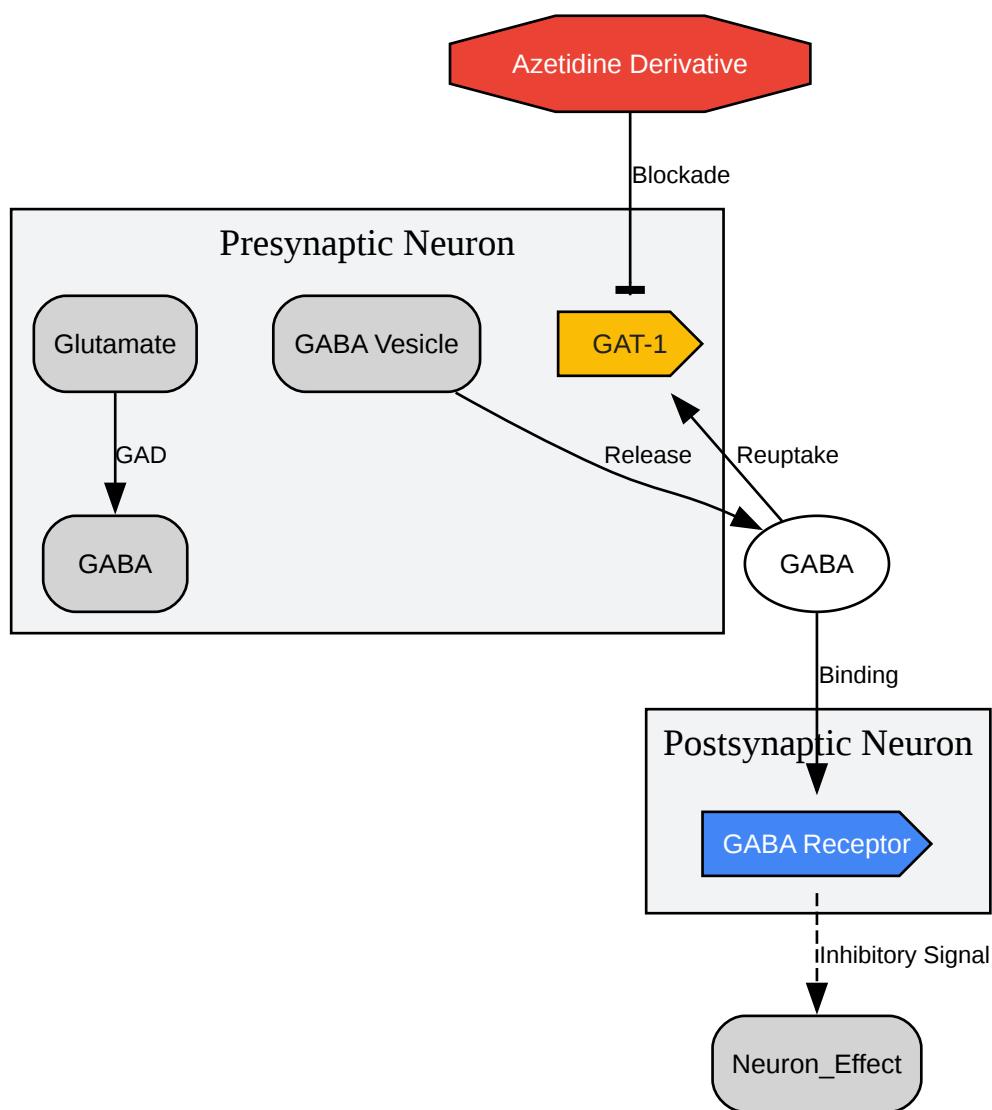
Synthesis of the Core Scaffold

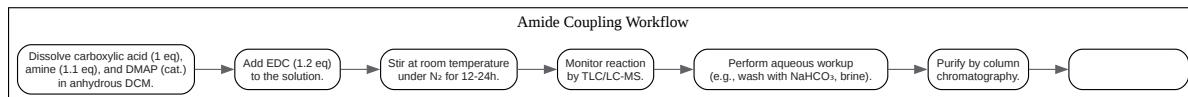
The construction of the strained azetidine ring is a non-trivial synthetic challenge. A common pathway involves the cyclization of an acyclic precursor, often starting from commercially available materials like epichlorohydrin and benzhydrylamine.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: A representative synthetic pathway to the core scaffold.

Key Derivatization Points


The core scaffold offers two primary points for chemical modification to generate diverse analog libraries, enabling systematic exploration of structure-activity relationships.


1-Benzhydrylazetidine-3-carboxylic acid

Position 3

Position 1

Modulation of Lipophilicity
(Target Specificity)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-Benzhydrylazetidine-3-carboxylic acid Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. scbt.com [scbt.com]
- 10. 1-Benzhydrylazetidine-3-carboxylic acid | 36476-87-6 [chemicalbook.com]
- To cite this document: BenchChem. [1-Benzhydrylazetidine-3-carboxylic acid derivatives and analogs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015527#1-benzhydrylazetidine-3-carboxylic-acid-derivatives-and-analogs\]](https://www.benchchem.com/product/b015527#1-benzhydrylazetidine-3-carboxylic-acid-derivatives-and-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com